10-benzoyl-2-chloro-10H-phenothiazine
Description
Historical Context and Evolution of Phenothiazine (B1677639) Research in Organic and Medicinal Chemistry
The story of phenothiazine begins not in a pharmacy, but in the burgeoning field of synthetic dyes in the late 19th century. In 1876, methylene (B1212753) blue, a phenothiazine derivative, was first synthesized by Heinrich Caro at BASF. rsc.org Its structure was later elucidated in 1885 by Heinrich August Bernthsen, who had synthesized the parent phenothiazine molecule two years prior, in 1883. rsc.org The initial applications of these compounds were not medicinal but rather as histochemical stains. Notably, Paul Ehrlich utilized methylene blue in his pioneering cell-staining experiments, which contributed to his Nobel Prize-winning work. rsc.org
The transition of phenothiazines from dyes to drugs began in the 1930s and 1940s when their anthelmintic (anti-parasitic worm) and antibiotic properties were discovered and widely used in both veterinary and human medicine. rsc.orgrsc.org A significant turning point came in the 1940s when chemists at Rhône-Poulenc laboratories in Paris synthesized promethazine (B1679618). While inactive against infective organisms, promethazine exhibited potent antihistamine and sedative effects, marking the beginning of the era of N-substituted phenothiazines in clinical medicine. rsc.orgnist.gov
The 1950s witnessed the landmark discovery of chlorpromazine (B137089), the first typical antipsychotic drug, which revolutionized the treatment of psychosis and schizophrenia. nist.gov This discovery firmly established the phenothiazine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a multitude of derivatives for various therapeutic applications. nist.gov
Structural Characteristics of the Phenothiazine Scaffold: Fundamental Aspects of the 10H-Dibenzo-[b,e]-1,4-thiazine System
At its core, the phenothiazine structure, chemically known as 10H-dibenzo-[b,e]-1,4-thiazine, is a tricyclic heterocyclic system. rsc.orggoogleapis.com It consists of two benzene (B151609) rings fused to a central 1,4-thiazine ring, which contains both a nitrogen and a sulfur atom. nist.gov
A key feature of the phenothiazine molecule is its non-planar, butterfly-like conformation, with the benzene rings folded along the axis connecting the sulfur and nitrogen atoms. nih.gov This unique three-dimensional structure is crucial for its biological activity, as it influences how the molecule interacts with biological targets.
The phenothiazine scaffold allows for chemical modifications at several positions, most notably at the nitrogen atom of the central ring (position 10) and on the benzene rings (positions 2, 3, 7, and 8). Substitution at the 10-position, often with an alkylamine side chain, was a critical step in the development of antipsychotic and antihistaminic drugs. Modifications to the benzene rings, such as the introduction of a chlorine atom at the 2-position (as seen in chlorpromazine and the subject compound class), can significantly modulate the compound's potency and pharmacological profile.
The nitrogen at position 10 can also be acylated, for instance with a benzoyl group, to create derivatives like 10-benzoyl-10H-phenothiazine. This type of modification alters the electronic properties and steric bulk at the nitrogen atom, leading to a different spectrum of chemical and potentially biological properties compared to the N-alkylated derivatives.
Broad Academic Relevance of Phenothiazine Derivatives in Contemporary Chemical and Biological Sciences
The academic and research interest in phenothiazine derivatives continues to be robust and multifaceted. rsc.orgnist.govnist.govgoogleapis.comnih.govnih.govnih.govsigmaaldrich.comnih.govsemanticscholar.orgchemicalbook.com While their initial fame came from their application as antipsychotics and antihistamines, the unique electronic and structural properties of the phenothiazine core have led to their investigation in a wide array of scientific disciplines.
In medicinal chemistry, beyond their established neurological applications, phenothiazine derivatives are being explored for a range of other therapeutic effects. These include anticancer, antibacterial, antifungal, anti-inflammatory, antimalarial, and analgesic properties. googleapis.comnih.gov Some derivatives have also shown promise in reversing multidrug resistance in cancer cells, a significant challenge in oncology. nih.govnih.gov The ability of the phenothiazine nucleus to interact with a diverse set of biological targets is a key driver of this ongoing research. nist.govnih.gov
In materials science, the electron-rich nature of the phenothiazine scaffold makes it an interesting building block for organic electronic materials. Its reversible oxidation and the stability of the resulting radical cation are properties that are being harnessed in the development of organic semiconductors, dye-sensitized solar cells, and redox-active polymers. nih.gov
Furthermore, the unique redox chemistry of phenothiazine, particularly its potent antioxidant capabilities, has sparked renewed interest in its potential role in addressing neurodegenerative diseases. rsc.org The ability of the phenothiazine structure to act as a chain-breaking antioxidant is a subject of active investigation. rsc.org
The synthesis of novel phenothiazine derivatives remains an active area of research in organic chemistry. nist.govnih.gov Chemists continue to develop new synthetic methodologies to access diverse analogues and to perform structure-activity relationship studies that deepen our understanding of how chemical modifications influence the properties of these fascinating molecules. nist.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C19H12ClNOS |
|---|---|
Molecular Weight |
337.8g/mol |
IUPAC Name |
(2-chlorophenothiazin-10-yl)-phenylmethanone |
InChI |
InChI=1S/C19H12ClNOS/c20-14-10-11-18-16(12-14)21(15-8-4-5-9-17(15)23-18)19(22)13-6-2-1-3-7-13/h1-12H |
InChI Key |
GEWSWDQRMYUYDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 10 Benzoyl 2 Chloro 10h Phenothiazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 10-benzoyl-2-chloro-10H-phenothiazine, both ¹H and ¹³C NMR would provide critical data for confirming the connectivity of atoms.
¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.0 ppm. These signals would arise from the protons on the phenothiazine (B1677639) core and the benzoyl group. Due to the asymmetry introduced by the chlorine substituent and the restricted rotation around the N-C(O) bond, the protons on the phenothiazine rings would likely appear as distinct multiplets. The protons of the benzoyl group would also exhibit characteristic splitting patterns.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Key signals would include a downfield resonance for the carbonyl carbon of the benzoyl group (expected around 170 ppm) and a series of signals in the 115-150 ppm range corresponding to the aromatic carbons of the phenothiazine and benzoyl rings. The carbons bonded to chlorine, nitrogen, and sulfur would show characteristic shifts influenced by the electronegativity and electronic environment of these heteroatoms. While specific experimental data for this exact compound is not publicly available, analysis of related structures such as 2-chlorophenothiazine (B30676) provides a basis for predicting the spectral features. nih.govchemicalbook.com
Expected NMR Data for this compound This table is predictive, based on typical chemical shifts for related phenothiazine and benzoyl structures.
| Spectroscopy Type | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Phenothiazine & Benzoyl) | ~ 7.0 - 8.0 | Complex multiplets due to overlapping signals and spin-spin coupling. |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 168 - 172 | Characteristic signal for an amide/ketone carbonyl. |
| ¹³C NMR | Aromatic Carbons | ~ 115 - 150 | Multiple signals corresponding to the varied electronic environments of the 18 aromatic carbons. |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group of the benzoyl substituent. This strong absorption is expected in the region of 1670-1690 cm⁻¹. Other key vibrations would include C-N stretching, aromatic C=C stretching, and C-H bending vibrations. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.
Expected IR Absorption Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation. The molecular formula for this compound is C₁₉H₁₂ClNOS. The corresponding molecular weight is approximately 349.83 g/mol . The high-resolution mass spectrum would show the molecular ion peak (M⁺) with its characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S).
Common fragmentation pathways would likely involve the cleavage of the benzoyl group. Expected fragments would include:
[M - C₇H₅O]⁺: Loss of the benzoyl radical, resulting in the 2-chloro-10H-phenothiazine cation.
[C₇H₅O]⁺: The benzoyl cation, which would be a prominent peak at m/z 105.
Loss of Cl or other ring fragments.
Expected Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Identity |
|---|---|
| ~349/351 | Molecular Ion [M]⁺ (showing ³⁵Cl/³⁷Cl isotope pattern) |
| 105 | Benzoyl cation [C₇H₅O]⁺ |
| 244/246 | [M - C₇H₅O]⁺ fragment |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
Analysis of the Non-Planar Conformation and Butterfly Angle
The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the S···N axis. The degree of this folding is quantified by the butterfly angle, which is the dihedral angle between the planes of the two benzo rings. In related phenothiazine derivatives, this angle can vary significantly depending on the nature of the substituent at the nitrogen atom. nih.gov For this compound, the bulky benzoyl group would sterically interact with the protons on the phenothiazine core, influencing the butterfly angle and the orientation of the benzoyl group relative to the tricyclic system.
Phosphorescence Properties and Related Spectroscopic Features in Phenothiazine Derivatives
Phenothiazine and its derivatives are well-known for their interesting photophysical properties, including fluorescence and phosphorescence. nih.gov Phosphorescence is the emission of light from a triplet excited state and is typically observed at longer wavelengths and with longer lifetimes compared to fluorescence.
The presence of a heavy atom like chlorine in this compound is expected to enhance the rate of intersystem crossing (the transition from a singlet excited state to a triplet excited state) through the heavy-atom effect. This enhancement often leads to increased phosphorescence quantum yields. nih.gov The benzoyl group, being an electron-withdrawing group, can also significantly modulate the electronic structure and the energies of the excited states, thereby influencing the phosphorescence characteristics. nih.gov Studies on related N-acylphenothiazines have shown that the N-substituent can cause a significant hypsochromic (blue) shift in the phosphorescence emission compared to the parent 10H-phenothiazine. nih.gov The conformation of the molecule, particularly the butterfly angle, can also impact the efficiency of room temperature phosphorescence (RTP) in the solid state by affecting molecular packing and suppressing non-radiative decay pathways. rsc.org
Computational and Theoretical Investigations of 10 Benzoyl 2 Chloro 10h Phenothiazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For phenothiazine (B1677639) derivatives, DFT calculations, often using methods like B3LYP with a 6-31G(d,p) basis set, are employed to determine optimized molecular geometries. These calculations reveal that N-substituted phenothiazines, including N-benzoylated variants, are stable molecules. nih.govresearchgate.net
The unique non-planar butterfly structure of the phenothiazine core is a key feature. researchgate.net The degree of this bending can be quantified by the angle between the two benzene (B151609) rings. DFT calculations for a related N-phosphorylated phenothiazine derivative indicated a calculated bending angle in the phenothiazine core of 131.17°. nih.gov This non-planar structure can influence intermolecular interactions, such as inhibiting intense intermolecular π-π stacking. nih.gov
Table 1: Selected DFT-Calculated Geometrical Parameters for a Phenothiazine Derivative
| Parameter | Calculated Value |
| Bending Angle (C1-S9-C8) | 131.17° |
| N10-P1-O1 Angle | 102.96° |
| O2-P1-O3 Angle | 113.70° |
| Data derived from a study on a related N-phosphorylated phenothiazine derivative using the B3LYP/6-31G(d,p) method. nih.gov |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net
The analysis of FMOs helps in predicting the sites of electrophilic and nucleophilic attack, as well as understanding the molecule's behavior in charge transfer processes. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. researchgate.net The distribution of HOMO and LUMO across the molecular structure provides insights into the pathways for electronic transitions and potential charge separation, which are crucial for applications in materials science.
Electrochemical Behavior and Redox Chemistry of Phenothiazine Derivatives
Phenothiazines are well-known for their rich redox chemistry, readily undergoing oxidation to form stable radical cations. researchgate.netnih.gov This electrochemical behavior is central to many of their biological and material applications. nih.govresearchgate.net
Cyclic Voltammetry Studies and Oxidation Mechanisms
Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of phenothiazine derivatives. researchgate.netresearchgate.net CV studies typically reveal one or more oxidation waves corresponding to the formation of a radical cation and subsequently a dication. The oxidation process for many phenothiazine derivatives is often quasi-reversible or irreversible, with the stability of the oxidized species depending on the substituents and the solvent medium. researchgate.net
The oxidation potential is influenced by the electronic nature of the substituents on the phenothiazine ring. Electron-withdrawing groups, such as the benzoyl group, are expected to make the molecule more difficult to oxidize, resulting in higher oxidation potentials compared to the unsubstituted phenothiazine. researchgate.net The mechanism of oxidation often involves a one-electron transfer to form the radical cation, which can then undergo further electrochemical or chemical reactions.
Radical Cation Formation and Stability
The formation of a radical cation is a hallmark of phenothiazine chemistry. researchgate.netnih.gov Upon one-electron oxidation, the phenothiazine ring system delocalizes the unpaired electron, leading to a relatively stable radical species. The stability of this radical cation is a key factor in the pharmacological and antioxidant activity of many phenothiazine-based compounds. nih.gov
The presence of substituents can significantly impact the stability of the radical cation. For instance, extensive spin delocalization over the phenothiazine backbone and certain substituents can enhance radical stability. nih.gov Quantum chemical calculations, such as those using Hartree-Fock and DFT methods, can provide insights into the structural and electronic changes upon oxidation. These calculations often show that upon oxidation, the tricyclic ring of the phenothiazine becomes more planar, and the spin density is distributed over the nitrogen and sulfur atoms and the aromatic rings. researchgate.net
Exploration of Photoinduced Processes, including Radical and Keto-Enol Tautomerism
Phenothiazine derivatives are known to be photoactive, and their photoinduced processes are of significant interest. Unwanted photo-induced responses can be adverse effects for some phenothiazine-based drugs. researchgate.net Irradiation with UV light can lead to the formation of excited states and radical species. For instance, in the case of 2-chlorophenothiazine (B30676), photo-induced dechlorination can lead to the generation of a phenothiazinyl radical. researchgate.net
While keto-enol tautomerism is more commonly associated with ketones and aldehydes, the concept of tautomerism can be relevant in understanding the reactivity of the benzoyl moiety in 10-benzoyl-2-chloro-10H-phenothiazine under certain conditions, although it is not a primary feature of the phenothiazine core itself. masterorganicchemistry.com The benzoyl group contains a carbonyl which could potentially exhibit keto-enol tautomerism, but this is less likely to be a dominant process compared to the redox chemistry of the phenothiazine ring.
Predictive Modeling of Molecular Interactions and Reactivity Profiles
Predictive modeling, utilizing computational methods, plays a crucial role in understanding the molecular interactions and reactivity of this compound. By employing techniques like DFT, it is possible to model how this molecule interacts with other molecules, such as biological targets or other chemical species.
Molecular electrostatic potential (MESP) maps, derived from DFT calculations, can visualize the electron density distribution and predict regions of the molecule that are prone to electrophilic or nucleophilic attack. researchgate.net These models can help in understanding the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the molecule's behavior in different environments.
Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative measure of the molecule's reactivity. This predictive modeling is invaluable for designing new phenothiazine derivatives with tailored properties for specific applications.
Molecular Mechanisms and Structure Activity Relationships of 10 Benzoyl 2 Chloro 10h Phenothiazine and Analogs
Impact of Substituents on Molecular Interactions and Biological Activities of Phenothiazine (B1677639) Derivatives
The biological profile of phenothiazine derivatives is intricately linked to the nature and position of substituents on the phenothiazine ring system. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.
The substitution at the N-10 position of the phenothiazine core plays a critical role in defining the compound's enzymatic inhibition profile, particularly against cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Research has demonstrated that the introduction of an acyl group at this position can significantly impact both the potency and selectivity of inhibition.
Studies on N-carbonyl derivatives of phenothiazine have revealed distinct mechanisms for binding to AChE and BuChE. nih.gov For BuChE, which possesses a larger active site gorge, inhibition was found to increase directly with the molecular volume of the N-10 substituted derivative. nih.gov In contrast, AChE inhibition by these derivatives involves a different mechanism where the carbonyl group interacts within the more confined active site gorge. nih.gov This suggests that the size and nature of the N-10 acyl group are key determinants of inhibitory activity and selectivity. For instance, N-alkyl derivatives of phenothiazine have been found to inhibit only BuChE through a π-pi interaction between the phenothiazine ring and aromatic residues in the enzyme's active site. nih.gov The addition of a carbonyl function in N-acyl derivatives introduces an additional interaction point, which can lead to AChE inhibition, provided the derivative's molecular volume does not exceed the capacity of the AChE active site. nih.gov
The design of novel N-acyl derivatives continues to be an active area of research. For example, a series of N-acyl-thiochromenothiazol-2-amine derivatives were synthesized and showed promising AChE inhibitory activity in vitro, with some compounds exhibiting greater potency than the reference drug rivastigmine (B141). nih.gov This highlights the potential for developing highly effective and selective cholinesterase inhibitors by strategically modifying the N-10 acyl substituent on the phenothiazine scaffold. nih.gov
Table 1: N-10 Acyl Phenothiazine Derivatives and Cholinesterase Inhibition
| Derivative Type | Target Enzyme | Mechanism of Inhibition | Key Structural Feature |
| N-alkyl phenothiazines | BuChE | π-pi interaction in the active site gorge nih.gov | Alkyl group at N-10 position |
| N-carbonyl phenothiazines | BuChE | Inhibition increases with molecular volume nih.gov | Carbonyl group at N-10 position |
| N-carbonyl phenothiazines | AChE | Carbonyl interaction within the active site gorge nih.gov | Carbonyl group at N-10 position, size-dependent |
| N-acyl-thiochromenothiazol-2-amines | AChE | In vitro inhibition, some more potent than rivastigmine nih.gov | N-acyl-thiochromenothiazol-2-amine moiety |
The introduction of a halogen atom, such as chlorine, at the C-2 position of the phenothiazine ring system significantly modulates the molecule's physicochemical properties and, consequently, its biological activity. researchgate.neteurochlor.org The electron-withdrawing nature of chlorine can alter the electron distribution within the aromatic rings, influencing the molecule's reactivity and binding affinity for biological targets. researchgate.net
Halogenation is a common strategy in drug design to enhance the therapeutic efficacy of a lead compound. eurochlor.org The presence of a chlorine atom can increase the lipophilicity of the molecule, which may facilitate its passage across biological membranes to reach its site of action. researchgate.net Furthermore, the chlorine atom can participate in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the active site of a target protein, thereby enhancing binding affinity and inhibitory potency. researchgate.net
In the context of anticancer activity, the position of the chlorine substituent on the phenothiazine ring has been shown to be crucial. For instance, in a series of phenothiazine-phenstatin hybrids, a derivative bearing a 3-chloro-4-ethoxy phenyl group exhibited comparable cancer cell growth inhibition to a fluoro-derivative, underscoring the impact of halogen substitution on cytotoxic effects. nih.gov Similarly, studies on 2'-hydroxychalcone (B22705) derivatives have shown that the presence and position of a chlorine atom can enhance antimicrobial, antibiofilm, and antiproliferative activities. nih.gov The increased lipophilicity and the potential for specific interactions with target biomolecules are thought to contribute to this enhanced activity. researchgate.netnih.gov
Mechanistic Studies on Cellular Pathway Modulation by Phenothiazine Compounds
Phenothiazine derivatives exert their biological effects by modulating a variety of cellular pathways. Their ability to interfere with fundamental cellular processes such as cytoskeletal dynamics, protein aggregation, and redox balance underlies their therapeutic potential in a range of diseases.
Several phenothiazine derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.com By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy. mdpi.comnih.gov
The mechanism of tubulin polymerization inhibition by phenothiazine derivatives often involves binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov This interaction prevents the assembly of tubulin dimers into microtubules, leading to a disruption of the mitotic spindle and arrest of cells in the G2/M phase of the cell cycle. mdpi.com For example, novel hybrids of phenothiazine with 1,2,3-triazole or dithiocarbamate (B8719985) have been shown to be potent inhibitors of tubulin polymerization and exhibit significant antiproliferative activity against gastric cancer cells. nih.gov Docking studies have confirmed that these hybrid molecules can bind to the colchicine site, and structure-activity relationship analyses have indicated that the nature of the substituent on the phenyl ring can influence inhibitory potency. nih.gov
A growing body of evidence suggests that phenothiazine derivatives can interfere with the aggregation of amyloidogenic proteins, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. mdpi.comnih.gov These compounds have been shown to inhibit the formation of amyloid-β (Aβ) fibrils and can even disaggregate pre-formed fibrils. nih.gov
The anti-aggregation mechanism of phenothiazines is thought to involve direct binding to amyloidogenic peptides, thereby preventing their conformational transition into β-sheet-rich structures that are prone to aggregation. mdpi.com For example, methylene (B1212753) blue, a well-known phenothiazine derivative, has been reported to inhibit the aggregation of both Aβ and tau proteins. mdpi.comnih.gov More recently, novel phenothiazine-based near-infrared fluorescent probes have been developed that not only exhibit high affinity for Aβ aggregates but also effectively prevent Aβ fibril formation. nih.gov These findings suggest that the phenothiazine scaffold can be a valuable template for the design of theranostic agents for Alzheimer's disease, combining both diagnostic and therapeutic functionalities. nih.gov The hydrophobicity of these ligands appears to be an important factor for effective binding to amyloid structures. mdpi.com
Phenothiazine and its derivatives possess notable antioxidant properties, which contribute to their diverse biological activities. nih.gov The core phenothiazine structure can act as a radical scavenger, donating an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby protect cells from oxidative damage. nih.gov
Table 2: Investigated Cellular Mechanisms of Phenothiazine Derivatives
| Cellular Mechanism | Specific Target/Process | Observed Effect | Example Derivative Class |
| Tubulin Polymerization Interference | Colchicine binding site on β-tubulin nih.gov | Inhibition of microtubule formation, G2/M cell cycle arrest mdpi.com | Phenothiazine-triazole/dithiocarbamate hybrids nih.gov |
| Anti-Aggregation | Amyloid-β and tau protein aggregation mdpi.comnih.gov | Inhibition of fibril formation, disaggregation of pre-formed fibrils nih.gov | Methylene blue, Phenothiazine-based NIRF probes nih.govnih.gov |
| Redox Homeostasis | Reactive Oxygen Species (ROS) nih.gov | Radical scavenging, chain-breaking in oxidation reactions nih.gov | Various phenothiazine derivatives nih.gov |
Inhibition of Efflux Pumps and Modulation of Resistance Mechanisms
Phenothiazine derivatives have demonstrated significant potential as modulators of multidrug resistance (MDR), a major challenge in the treatment of both infectious diseases and cancer. mdpi.com This resistance is often mediated by the overexpression of efflux pumps (EPs), which are transmembrane proteins that actively extrude a wide range of therapeutic agents from the cell before they can reach their intended targets. mdpi.comnih.gov Phenothiazines can counteract this mechanism, thereby resensitizing resistant cells to conventional therapies. nih.gov
The primary mechanism by which phenothiazines inhibit efflux pumps is considered multifactorial. nih.govasm.org One key action is the disruption of the proton motive force (PMF) across the cell membrane, which is the primary energy source for many bacterial efflux pumps. mdpi.com Specifically, certain phenothiazines have been shown to reduce the transmembrane potential, a critical component of the PMF. nih.govasm.org By diminishing the energy available to the pumps, their ability to expel drugs is significantly hampered.
Furthermore, evidence suggests that phenothiazines may also interact directly with the efflux pump proteins themselves. nih.govasm.org This interaction is believed to be non-competitive, meaning the phenothiazine does not necessarily bind to the same site as the primary drug substrate but rather to an allosteric site that alters the pump's conformation and function. The effectiveness of this inhibition is often dose-dependent. mdpi.com For instance, studies on Staphylococcus aureus have shown that phenothiazines like thioridazine, chlorpromazine (B137089), and fluphenazine (B1673473) can reduce the efflux of substrates such as ethidium (B1194527) bromide by at least 50%. mdpi.com
The structure-activity relationship (SAR) of phenothiazines as efflux pump inhibitors is a critical area of research. The basic tricycle of the phenothiazine core is essential for this activity. Modifications to the side chain at the N10 position and substitutions on the aromatic rings can significantly influence potency. While direct studies on 10-benzoyl-2-chloro-10H-phenothiazine are limited in the reviewed literature, the presence of the electron-withdrawing chloro group at the C2 position and the bulky benzoyl group at the N10 position are structural features that are known to modulate biological activity in other phenothiazine analogs. For example, in the context of antipsychotic activity, the nature of the N10 side chain is crucial for receptor interaction. johnshopkins.edu Similarly, for efflux pump inhibition, the lipophilicity and stereochemistry imparted by these substituents likely play a key role in membrane partitioning and interaction with the pump machinery.
The following table summarizes the inhibitory effects of selected phenothiazine derivatives on efflux pump activity in Staphylococcus aureus.
| Compound | Target Strain | Efflux Pump | Substrate | IC50 (µM) | Reference |
| Thioridazine | SA-1199B | NorA (overexpressed) | Ethidium Bromide | 4-15% of MIC | asm.orgresearchgate.net |
| Chlorpromazine | SA-1199B | NorA (overexpressed) | Ethidium Bromide | 4-15% of MIC | asm.orgresearchgate.net |
| Fluphenazine | SA-1199B | NorA (overexpressed) | Ethidium Bromide | 4-15% of MIC | asm.orgresearchgate.net |
| Prochlorperazine | SA-1199B | NorA (overexpressed) | Acriflavine | >60% of MIC | asm.org |
Note: IC50 values are presented as a percentage of the Minimum Inhibitory Concentration (MIC) of the respective compound, as detailed in the source.
Theoretical Basis for Phenothiazine's Diverse Molecular Interactions
The ability of phenothiazines to interact with a wide array of biological targets stems from their unique and adaptable molecular structure. nih.gov The core of this structure is the 10H-phenothiazine tricycle, which consists of two benzene (B151609) rings fused to a central thiazine (B8601807) ring. wikipedia.org This system is not planar; the central ring is folded along the axis connecting the sulfur and nitrogen atoms, giving the molecule a distinct three-dimensional conformation. wikipedia.org
A fundamental property of the phenothiazine nucleus is its electron-rich nature, which allows it to act as an effective electron donor. wikipedia.org This facilitates the formation of charge-transfer complexes with various biological acceptor molecules, a key aspect of its mechanism of action. wikipedia.org The diverse pharmacological effects of phenothiazines, including their antipsychotic, antihistaminic, and antiemetic properties, are primarily attributed to their ability to act as antagonists at various neurotransmitter receptors, such as dopamine (B1211576) (particularly D2), alpha-adrenergic, and muscarinic cholinergic receptors. nih.govnih.gov
The structure-activity relationship for these interactions is well-defined and provides a theoretical basis for their broad bioactivity. Two key conformational features are critical:
The degree of folding of the phenothiazine ring system, described by the angle between the planes of the two aryl rings.
The conformation of the side chain attached to the nitrogen atom at position 10, defined by the torsion angle around the N(10)-C bond. nih.gov
Studies comparing the molecular structures of various phenothiazine derivatives with their receptor binding affinities have revealed the existence of "active" and "inactive" conformations. nih.gov Biologically active derivatives typically exhibit an angle between the aryl ring planes of 134-145 degrees. nih.gov This specific spatial arrangement, combined with the orientation of the side chain, is thought to mimic the conformation of endogenous ligands like dopamine, allowing for effective receptor binding. johnshopkins.edu In contrast, less active or inactive compounds often adopt a flatter conformation, with an angle between the rings in the range of 155-160 degrees. nih.gov
Emerging Non Biological and Material Science Applications of 10 Benzoyl 2 Chloro 10h Phenothiazine Derivatives
Applications in Organic Electronics and Optoelectronic Devices
The inherent redox activity and charge-transport capabilities of the phenothiazine (B1677639) core make its derivatives prime candidates for use in organic electronic devices. The ability to fine-tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to their application in this field.
Phenothiazine derivatives have shown significant promise as materials for both light-emitting and light-harvesting devices.
In the realm of OLEDs , oxidized phenothiazine derivatives are valued for their potential in creating efficient and stable devices. researchgate.net Specifically, bipolar host materials incorporating a phenothiazine-5,5-dioxide structure have been developed for blue phosphorescent OLEDs (PhOLEDs). beilstein-journals.org For instance, two such derivatives, CEPDO and CBPDO, possess high triplet energies (E_T) of 2.82 eV, which is crucial for hosting blue phosphorescent guest emitters. beilstein-journals.org Their high thermal stability and suitable HOMO/LUMO energy levels mark them as promising candidates for advanced display and lighting technologies. beilstein-journals.org
In the area of photovoltaics , particularly Dye-Sensitized Solar Cells (DSSCs), novel phenothiazine derivatives have been synthesized to act as efficient dyes. nih.gov A series of D-π-D-π-A type dyes, where phenothiazine acts as a core donor unit, were investigated. One such derivative, featuring a dibenzothiophenyl group, demonstrated a power conversion efficiency (PCE) of 6.22%, which was significantly higher than that of the standard N719 reference dye (PCE = 3.56%) under similar conditions. nih.gov This improved performance is attributed to the enhanced optoelectronic properties conferred by the terminal donor groups attached to the phenothiazine core. nih.gov
Table 1: Performance of Phenothiazine Derivatives in Photovoltaic Devices (DSSCs)
| Derivative | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
|---|---|---|---|---|
| 2a (with dibenzothiophenyl) | 17.96 | 700 | 0.48 | 6.22 |
| 2b (with 2,2′-bithienyl) | 11.87 | 631 | 0.54 | 4.22 |
| 2c (with 9,9′-dibutylfluorene) | 12.80 | 703 | 0.56 | 4.80 |
| Reference N719 Dye | - | - | - | 3.56 |
Data sourced from a study on novel D-π-D-π-A type phenothiazine dyes. nih.gov
The development of new fluorescent and phosphorescent materials is critical for lighting, displays, and optical sensing. Oxidized phenothiazine derivatives, such as those containing phenothiazine 5-oxide and phenothiazine 5,5-dioxide units, are noted for exhibiting high phosphorescence quantum yields and long-lived emissions in the solid state. researchgate.net
Research has focused on creating bipolar host materials for PhOLEDs from phenothiazine-5,5-dioxide derivatives. researchgate.netbeilstein-journals.org The compounds CEPDO and CBPDO, for example, exhibit blue fluorescence with emission peaks around 408 nm and high fluorescence quantum efficiencies of 62.5% and 59.7%, respectively. beilstein-journals.org More importantly, their phosphorescence spectra, measured at 77 K, show emission peaks around 440 nm, corresponding to a high triplet energy (E_T) of 2.82 eV. beilstein-journals.org This high triplet energy is essential to prevent reverse energy transfer from the phosphorescent guest to the host material in an OLED, making them suitable hosts for blue emitters. beilstein-journals.org Furthermore, N-acylphenothiazine derivatives, structurally related to 10-benzoyl-2-chloro-10H-phenothiazine, are also known to possess interesting phosphorescence properties. nih.gov
Table 2: Photophysical Properties of Phenothiazine-5,5-dioxide Derivatives
| Compound | Fluorescence λem (nm) | Fluorescence Quantum Efficiency (Φ) | Phosphorescence λem (nm) at 77K | Triplet Energy (E_T) (eV) |
|---|---|---|---|---|
| CEPDO | 408 | 62.5% | 440 | 2.82 |
| CBPDO | 408 | 59.7% | 439 | 2.82 |
Data sourced from a study on blue phosphorescent host materials. beilstein-journals.org
Development of Chemical Sensors and Biosensors
The electroactive and responsive nature of the phenothiazine ring system allows its derivatives to be used in the fabrication of sensors for chemical and biological analytes.
Phenothiazine derivatives can function as effective redox mediators in electrochemical sensors. One notable application is the electrocatalytic oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH). A glassy carbon electrode modified with multi-wall carbon nanotubes and the phenothiazine derivative fluphenazine (B1673473) was shown to efficiently catalyze NADH oxidation. nih.gov This modified electrode significantly lowered the oxidation overpotential by approximately 600 mV compared to a bare electrode. nih.gov The sensor exhibited a linear response to NADH in the concentration range of 15 µM to 84 µM, with a detection limit of 5 µM. nih.gov Such sensors are valuable for applications requiring the measurement of NADH, which is a key component in many enzymatic reactions.
The utility of oxidized phenothiazine derivatives extends to their use as general sensors. researchgate.net Their inherent photophysical properties, which can be altered in the presence of specific analytes, make them suitable for chemo-sensory applications. While detailed studies on this compound for specific analyte detection are not widely documented, the broader class of phenothiazine 5-oxide and 5,5-dioxide derivatives are recognized for their potential in sensor development due to their room temperature phosphorescence properties. researchgate.net
Role in Polymer Science as Polymerization Inhibitors
Phenothiazines are known to function as antioxidants and stabilizers in various materials, including polymers. nih.gov Their ability to scavenge free radicals makes them effective inhibitors in polymerization processes. By terminating radical chain reactions, they can control the rate of polymerization or prevent the premature and undesired polymerization of monomers during storage and transport. 10H-phenothiazine, the parent compound of this class, has been specifically noted for its ability to inhibit the autoxidation of substrates like methyl linoleate, a process analogous to the oxidative degradation of polymers. nih.gov This antioxidant capability is a key characteristic that underpins their use as polymerization inhibitors in polymer science. nih.gov
Advanced Material Science Applications of this compound Derivatives in Data Storage and Security Technologies
The unique photophysical properties of phenothiazine derivatives, particularly their ability to exhibit room-temperature phosphorescence (RTP), have positioned them as promising candidates for next-generation data storage and security technologies. The introduction of a benzoyl group at the N-10 position and a chloro substituent at the C-2 position of the phenothiazine core, as in this compound, is expected to modulate these properties in ways that are advantageous for such applications.
Research into various N-acylphenothiazine derivatives has shown that they can display intense phosphorescence. For instance, compounds like (10H-phenothiazin-10-yl)(phenyl)methanone exhibit phosphorescence emission in the range of 460–600 nm, with a maximum around 530 nm. nih.gov This phosphorescence is a key characteristic for applications in data encryption and anti-counterfeiting. Materials with RTP have a long-lived emission, with some phenothiazine derivatives showing lifetimes up to 398 ms. patsnap.com This property allows for the creation of afterglow effects that can be used in advanced security features. acs.org
Light-sensitive materials are crucial for optoelectronic memory devices and information storage. acs.org Phenothiazine derivatives have been investigated for these purposes. When embedded in a polymer matrix like PMMA, some phenothiazinium salts show a significant red shift in their emission spectra upon irradiation with UV light. acs.org This light-sensitive behavior could be harnessed for writing and reading data in optical storage media.
The development of materials for anti-counterfeiting is a significant area of security technology. The distinct luminescent properties of phenothiazine derivatives make them suitable for use as security inks or markers. patsnap.comrsc.org For example, their unique phosphorescence can be incorporated into products to create invisible security tags that are only readable under specific lighting conditions, providing a robust method for authentication. acs.org The ability to create a binary coding system using the phosphorescent properties of these materials highlights their potential in advanced information security. acs.org
The table below summarizes the photophysical properties of some relevant phenothiazine derivatives, illustrating the potential of this class of compounds in data storage and security applications.
| Compound/System | Emission Type | Emission Maximum (nm) | Phosphorescence Lifetime | Application |
| Oxidized Phenothiazine Derivatives | Room-Temperature Phosphorescence | Not Specified | Up to 398 ms | Anti-counterfeiting, Data Storage |
| (10H-phenothiazin-10-yl)(phenyl)methanone | Phosphorescence | ~530 | Not Specified | Not Specified |
| Phenothiazinium salts in PMMA film | Fluorescence | 484-507 (initial), 560-600 (after UV) | Not Applicable | Light-Sensitive Materials, Information Storage |
| Phenothiazine pyridinium (B92312) salts in PVA film | Phosphorescence | Not Specified | Not Specified | Information Security (Binary Coding) |
While direct research on this compound for these specific applications is not yet prevalent, the existing data on analogous compounds strongly suggest its potential. The benzoyl group, being an N-acyl substituent, is known to promote phosphorescence. nih.gov The chloro group can further influence the electronic properties and intersystem crossing rates, potentially enhancing the RTP characteristics. Therefore, this compound and its derivatives are worthy of further investigation as advanced materials for data storage and security technologies.
Future Research Directions and Unexplored Avenues for 10 Benzoyl 2 Chloro 10h Phenothiazine
Synergistic Approaches in Molecular Design and Functionalization
The functionalization of the 10-benzoyl-2-chloro-10H-phenothiazine scaffold presents a rich field for chemical innovation. While the core structure is defined, the potential for synergistic modifications—where multiple functional groups are introduced to achieve a combined effect greater than the sum of their individual contributions—remains largely unexplored.
Future research should systematically investigate the introduction of various substituents on both the benzoyl ring and the phenothiazine (B1677639) nucleus. For instance, the incorporation of electron-donating or electron-withdrawing groups at different positions of the benzoyl moiety could precisely tune the electronic properties of the entire molecule. This approach, which has been applied to other phenothiazine systems, can significantly influence properties like absorption spectra and redox potentials. acs.orgrsc.orgrsc.org The synthesis of a library of such compounds would enable the development of structure-property relationships, a crucial step in designing materials with tailored functionalities. rsc.org
Furthermore, the exploration of "bottom-up" synthesis strategies, as demonstrated for other complex phenothiazine derivatives, could lead to novel and efficient routes for producing functionalized this compound analogues with high yields. rsc.org This could involve the strategic assembly of pre-functionalized precursors, offering greater control over the final molecular architecture.
Advanced Spectroscopic Techniques for Dynamic Structural Insights
A comprehensive understanding of the dynamic behavior of this compound in different environments is critical for predicting its performance in various applications. While standard spectroscopic techniques provide valuable static information, advanced methods are required to probe its conformational dynamics.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating stereodynamic processes, such as rotational barriers around the N-aryl bond. researchgate.netnih.govresearchgate.net Such studies on N-acyl-piperazines have revealed the existence of conformers due to the partial double bond character of the amide bond, a feature that is also present in this compound. nih.govresearchgate.net Variable temperature NMR experiments could provide quantitative data on the energy barriers associated with the rotation of the benzoyl group and the characteristic "butterfly" motion of the phenothiazine ring system.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are essential for studying the properties of excited states. researchgate.net These methods can elucidate the dynamics of processes like intersystem crossing and charge transfer, which are fundamental to applications in photochemistry and optoelectronics. Investigating the influence of solvent polarity and viscosity on these dynamics would provide deeper insights into the molecule's behavior in complex environments.
Integration with Emerging Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful complementary approach to experimental studies. nih.govnih.govresearchgate.net These methods can predict a wide range of properties, including molecular geometries, electronic structures, and absorption and emission spectra, thereby guiding synthetic efforts and interpreting experimental results. nih.govresearchgate.net
For this compound, DFT calculations can be employed to:
Determine the ground-state geometry: This includes predicting the characteristic dihedral (butterfly) angle of the phenothiazine core and the orientation of the benzoyl group. nih.gov
Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and spatial distributions of these orbitals are crucial for understanding the electronic properties and reactivity of the molecule. nih.gov
Simulate spectroscopic properties: TD-DFT can predict UV-Vis absorption spectra, which can be correlated with experimental data to validate the computational model. nih.gov
Investigate excited-state properties: Calculations can provide insights into the nature of electronic transitions and the geometries of excited states, which are important for understanding photophysical phenomena like fluorescence and phosphorescence. nih.gov
Molecular dynamics (MD) simulations can further be used to study the conformational flexibility of the molecule and its interactions with its environment, such as in a solvent or a polymer matrix. nih.gov This integration of quantum mechanical calculations and classical simulations can provide a holistic understanding of the molecule's behavior from the electronic to the macroscopic level.
Novel Applications in Non-Biological Fields
While phenothiazine derivatives have a rich history in medicinal chemistry, the focus for this compound should be on exploring its potential in non-biological applications, particularly in materials science. nih.govmdpi.comresearchgate.net The unique electronic properties of the phenothiazine core, combined with the tunability afforded by the benzoyl and chloro substituents, make it a promising candidate for various advanced materials. rsc.orgmdpi.org
Organic Electronics: Phenothiazine derivatives have been successfully employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgresearchgate.net The electron-donating nature of the phenothiazine unit makes it suitable as a hole-transporting material or as a component of a donor-acceptor system in organic photovoltaics. rsc.orgresearchgate.net Research should be directed towards fabricating and characterizing devices incorporating this compound to assess its performance in these areas. The introduction of the benzoyl group, an electron-withdrawing moiety, could lead to interesting charge-transfer characteristics within the molecule.
Chemosensors: The sensitivity of the electronic and photophysical properties of phenothiazines to their local environment makes them attractive for chemosensor applications. risingkashmir.com Future work could involve investigating the response of the fluorescence or absorption spectrum of this compound to the presence of various analytes, such as metal ions or small organic molecules.
Photoinitiators: Recent studies have shown that phenothiazine derivatives can act as highly efficient photoinitiators for polymerization reactions, including those driven by sunlight. acs.org The specific absorption characteristics and excited-state reactivity of this compound should be investigated to determine its potential in this emerging green technology.
Multidisciplinary Research Bridging Organic Synthesis with Advanced Materials Science
The full potential of this compound can only be realized through a multidisciplinary approach that bridges the gap between fundamental organic synthesis and applied materials science. This requires close collaboration between synthetic chemists, spectroscopists, computational chemists, and materials scientists.
A proposed workflow would involve:
Synthesis and Functionalization: Chemists would synthesize the target molecule and a library of its derivatives with systematically varied functional groups. rsc.orgacs.org
Characterization: Spectroscopists and electrochemists would then thoroughly characterize the photophysical and redox properties of these new compounds.
Computational Modeling: Concurrently, computational chemists would model the properties of these molecules to provide theoretical insights and guide further synthetic efforts. nih.govnih.gov
Device Fabrication and Testing: Finally, materials scientists would incorporate the most promising compounds into devices such as OLEDs, OSCs, or sensors and evaluate their performance. rsc.orgnih.govnih.gov
This iterative cycle of design, synthesis, characterization, and testing is essential for the rational development of new functional materials based on the this compound scaffold. Such a collaborative effort will be crucial in unlocking the unexplored avenues of this intriguing molecule and translating its potential into tangible scientific and technological advancements.
Q & A
Q. What are the standard synthetic routes for preparing 10-benzoyl-2-chloro-10H-phenothiazine?
The synthesis of 10-benzoyl derivatives of phenothiazine typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Step 1 : React 2-chloro-10H-phenothiazine with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Step 2 : Purify the crude product via column chromatography using a gradient elution (e.g., hexane/ethyl acetate).
- Validation : Confirm the benzoyl group incorporation via ¹H NMR (e.g., aromatic proton shifts at δ 7.4–8.2 ppm) and mass spectrometry (e.g., [M+H]⁺ peak matching theoretical molecular weight) .
Q. How can researchers validate the structural integrity of this compound?
- NMR Spectroscopy : Compare experimental ¹³C NMR data with computed spectra (e.g., carbonyl carbon resonance at ~170 ppm for the benzoyl group) .
- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between the phenothiazine core and benzoyl substituent .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What conformational insights can crystallographic data provide for this compound?
Crystal structure analysis reveals:
- Triclinic Packing : Unit cell parameters (e.g., a = 8.19 Å, b = 8.24 Å, c = 12.81 Å) and angles (α = 81.6°, β = 81.4°, γ = 66.6°) .
- Intramolecular Interactions : Hydrogen bonding between the benzoyl carbonyl oxygen and adjacent aromatic protons stabilizes the planar conformation .
- Implications : Conformational rigidity may influence photophysical properties or receptor binding in biological studies.
Q. How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry?
- Methodology :
- Synthetic Modifications : Introduce substituents at the benzoyl group (e.g., nitro, methoxy) to assess electronic effects on bioactivity .
- Biological Assays : Test derivatives for inhibitory activity against targets like histone deacetylases (HDACs) using enzyme-linked immunosorbent assays (ELISA) .
- Computational Modeling : Perform molecular docking to predict binding affinities with HDAC isoforms (e.g., HDAC6) .
Q. What experimental design principles apply to optimizing reaction yields for this compound?
- Factorial Design : Use a 2³ factorial matrix to evaluate variables:
- Response Surface Methodology (RSM) : Identify optimal conditions for maximum yield (e.g., 2.5 equiv AlCl₃, 60°C, 8 hours).
- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) of factors .
Methodological Considerations
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
